N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-11-17(23-25-13)19(24)22-20-21-18(12-26-20)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIOQUFLAJDGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic synthesis. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a halogenated precursor. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes. The final step involves coupling the biphenyl group with the thiazole and isoxazole intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and isoxazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of isoxazole-based compounds, including N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide. In vitro evaluations have shown that derivatives of isoxazole exhibit activity against various Candida species, suggesting their potential as antifungal agents. A novel series of isoxazole derivatives was synthesized and tested for anti-Candida activity, demonstrating promising results in reducing biofilm formation and cell viability in pathogenic strains .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against breast cancer cell lines. A study focused on the synthesis and evaluation of isoxazole derivatives indicated that certain modifications could enhance cytotoxicity against cancer cells. The research employed molecular docking studies to understand the interaction between the compound and its biological targets, revealing mechanisms that could lead to apoptosis in cancer cells .
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several synthesized derivatives, differing primarily in substituents on the thiazole ring and the carboxamide moiety. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The biphenyl-thiazole scaffold tolerates diverse substituents.
- Carboxamide Variations : Replacing the 5-methylisoxazole group with a benzo[d][1,3]dioxol-5-yl cyclopropane (compound 73) increases steric bulk, which could affect target engagement or metabolic stability .
Key Observations :
- Coupling Efficiency : HATU-mediated amidation (compound 73) achieves moderate yields (23%), whereas crystallization-driven protocols (e.g., ) achieve >95% purity, highlighting the impact of purification strategies .
Spectroscopic and Analytical Data
Structural confirmation for analogs relies heavily on NMR and HRMS, as demonstrated in –7:
Table 3: Spectroscopic Signatures
Key Observations :
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring and an isoxazole moiety, which are known for their diverse pharmacological properties. The biphenyl group contributes to its lipophilicity, potentially enhancing its membrane permeability.
Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of new isoxazole-based compounds that demonstrated strong antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | S. aureus | 8 µg/mL |
| Compound 2 | E. coli | 16 µg/mL |
| This compound | S. aureus | TBD |
The specific MIC for this compound has yet to be determined in published studies, but its structural analogs suggest a promising profile.
Anticancer Activity
In addition to its antimicrobial effects, compounds containing isoxazole and thiazole rings have been investigated for anticancer properties. Reports indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of several isoxazole derivatives, including those similar to this compound. The results showed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
These findings indicate that the compound may exhibit significant cytotoxicity against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. For instance:
- Biphenyl Substitution : Enhances lipophilicity and potential receptor interactions.
- Thiazole Ring Modifications : Altering substituents on the thiazole can significantly impact antimicrobial efficacy.
- Isoxazole Variations : Different substituents on the isoxazole ring have been shown to modulate anticancer activity effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
